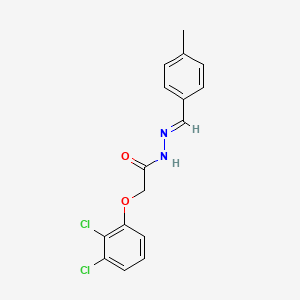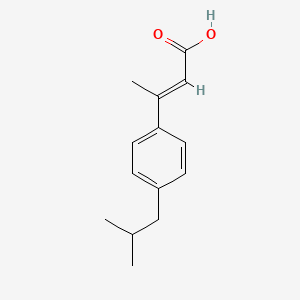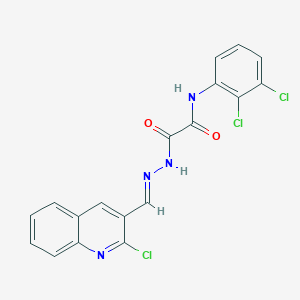
Trimethyl-1-hexadecanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-1-hexadecanaminium chloride, also known as cetyltrimethylammonium chloride, is a quaternary ammonium compound. It is widely used in various industries due to its surfactant properties, which allow it to lower the surface tension of liquids. This compound is commonly found in personal care products, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl-1-hexadecanaminium chloride can be synthesized through a quaternization reaction. One common method involves the reaction of hexadecylamine with methyl chloride in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where hexadecylamine and methyl chloride are continuously fed into the system. The reaction mixture is then heated to promote the quaternization process. After the reaction is complete, the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-1-hexadecanaminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in substitution reactions with hydroxide ions, the product is often a hydroxide salt of the quaternary ammonium compound .
Scientific Research Applications
Trimethyl-1-hexadecanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of micelles and vesicles for studying membrane proteins and other biological molecules.
Medicine: It serves as an antiseptic agent in various pharmaceutical formulations.
Industry: The compound is used in the production of emulsifiers, detergents, and fabric softeners.
Mechanism of Action
Trimethyl-1-hexadecanaminium chloride exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death. The compound’s antiseptic action is attributed to this membrane-disrupting ability .
Comparison with Similar Compounds
Similar Compounds
- Trimethylhexadecylammonium bromide
- Palmityltrimethylammonium chloride
- Hexadecyltrimethylammonium chloride
Uniqueness
Trimethyl-1-hexadecanaminium chloride is unique due to its specific alkyl chain length and the presence of the chloride ion. This combination provides optimal surfactant properties, making it highly effective in reducing surface tension and forming stable emulsions. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications .
Properties
Molecular Formula |
C19H43ClN+ |
|---|---|
Molecular Weight |
321.0 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1; |
InChI Key |
WOWHHFRSBJGXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)

![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)

![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)


(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
